molecular formula C12H21NO2 B12910657 1-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)cycloheptan-1-ol CAS No. 86354-14-5

1-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)cycloheptan-1-ol

Katalognummer: B12910657
CAS-Nummer: 86354-14-5
Molekulargewicht: 211.30 g/mol
InChI-Schlüssel: ZPVXTYZLJAXQEQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)cycloheptan-1-ol is a complex organic compound featuring a cycloheptane ring fused with an oxazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)cycloheptan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the iodocyclization of alkenyl imidates derived from dimethylphenylimidazolidinone . The reaction conditions are optimized to ensure the formation of the desired oxazole ring while maintaining the integrity of the cycloheptane structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization techniques, with additional steps for purification and quality control. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)cycloheptan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can yield different cycloheptane derivatives.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce various cycloheptane derivatives.

Wissenschaftliche Forschungsanwendungen

1-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)cycloheptan-1-ol has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)cycloheptan-1-ol involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)cycloheptan-1-ol is unique due to its specific structural features, including the combination of a cycloheptane ring with an oxazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Eigenschaften

CAS-Nummer

86354-14-5

Molekularformel

C12H21NO2

Molekulargewicht

211.30 g/mol

IUPAC-Name

1-(4,4-dimethyl-5H-1,3-oxazol-2-yl)cycloheptan-1-ol

InChI

InChI=1S/C12H21NO2/c1-11(2)9-15-10(13-11)12(14)7-5-3-4-6-8-12/h14H,3-9H2,1-2H3

InChI-Schlüssel

ZPVXTYZLJAXQEQ-UHFFFAOYSA-N

Kanonische SMILES

CC1(COC(=N1)C2(CCCCCC2)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.